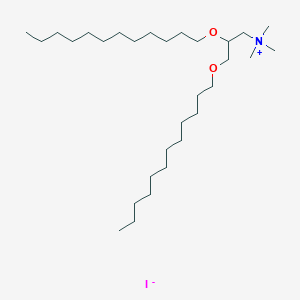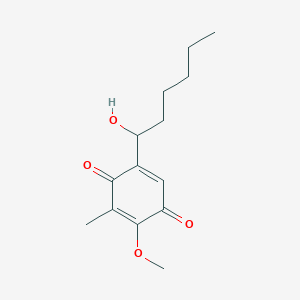
5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that includes a hydroxyhexyl side chain, a methoxy group, and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the use of sulfur ylides and alkynes. The reaction typically proceeds through a series of steps, including Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often involve the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates .
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan platform chemicals are utilized . This approach is more sustainable and environmentally friendly compared to traditional methods that rely on crude oil.
化学反応の分析
Types of Reactions
5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or hydroxyhexyl groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pigments and dyes due to its unique chemical structure.
作用機序
The mechanism of action of 5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death or other biological effects.
類似化合物との比較
Similar Compounds
Annulohypoxyboverin: Contains a dihydrobenzofuran-2,4-dione backbone and a hydroxyhexyl side chain.
Ubiquinones: Essential molecules in cellular respiration with similar quinone structures.
Uniqueness
5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes.
特性
CAS番号 |
647008-17-1 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
5-(1-hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20O4/c1-4-5-6-7-11(15)10-8-12(16)14(18-3)9(2)13(10)17/h8,11,15H,4-7H2,1-3H3 |
InChIキー |
FHBNWFPFVOWBAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C1=CC(=O)C(=C(C1=O)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


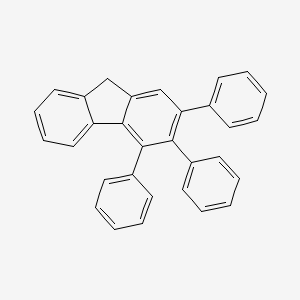
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
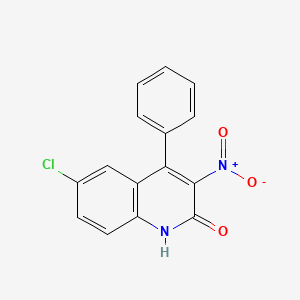
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
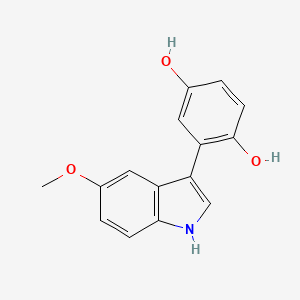
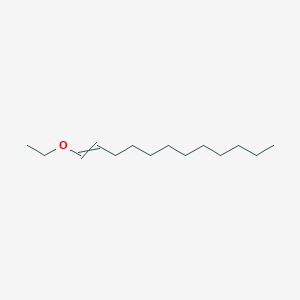
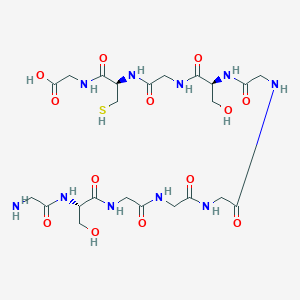
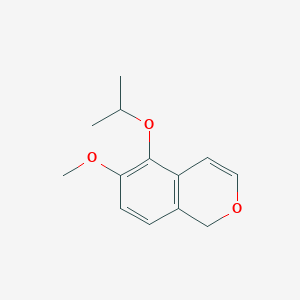
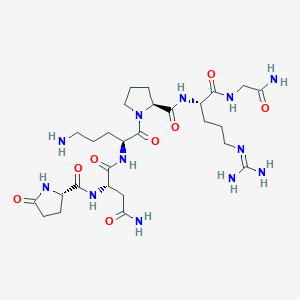
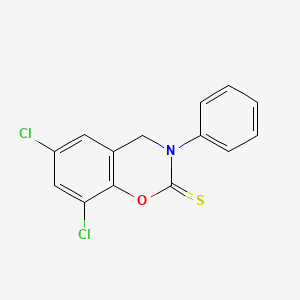
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
